3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
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Description
3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C24H24ClN5O2 and its molecular weight is 449.94. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the 17-beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) . AKR1C3 is an aldo-keto reductase enzyme that plays a crucial role in hormone biosynthesis and metabolism .
Mode of Action
The compound acts as a potent and isoform-selective inhibitor of AKR1C3 . The structure-activity relationships are consistent with an X-ray structure of a representative compound bound in the AKR1C3 active site . The compound forms a hydrogen bond between the carbonyl oxygen of the drug and Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme . The piperazine bridging unit provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .
Biochemical Pathways
The inhibition of AKR1C3 by this compound affects the biosynthesis and metabolism of hormones . AKR1C3 is involved in the conversion of aldo-keto reductase substrates, which include a wide variety of endogenous compounds such as steroids, prostaglandins, and lipids .
Pharmacokinetics
The compound’s potent inhibitory activity against akr1c3 suggests that it may have favorable bioavailability .
Result of Action
The inhibition of AKR1C3 by this compound can potentially disrupt hormone biosynthesis and metabolism . This disruption can lead to various molecular and cellular effects, depending on the specific hormones affected .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it is shipped at ambient temperature . Additionally, the compound’s action can be influenced by the cellular environment, including the presence of other molecules and the pH of the environment .
Biochemical Analysis
Biochemical Properties
The compound 3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one has been shown to interact with the enzyme AKR1C3, an aldo-keto reductase . The compound’s interactions with this enzyme are characterized by hydrogen bonding between the carbonyl oxygen of the compound and the amino acids Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme .
Cellular Effects
The compound’s interactions with AKR1C3 suggest that it may have significant effects on cellular processes. AKR1C3 is involved in the metabolism of steroids and prostaglandins, suggesting that this compound could influence these pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active site of AKR1C3 . The compound’s piperazine bridging unit provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .
Properties
IUPAC Name |
3-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O2/c1-16-5-6-20-19(13-16)22-23(27-20)24(32)30(15-26-22)8-7-21(31)29-11-9-28(10-12-29)18-4-2-3-17(25)14-18/h2-6,13-15,27H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLRPYGOTPLNQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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